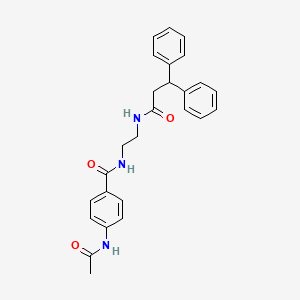![molecular formula C28H34N4O7 B2527628 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 899915-84-5](/img/no-structure.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a useful research compound. Its molecular formula is C28H34N4O7 and its molecular weight is 538.601. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
A study on novel 3-benzyl-substituted-4(3H)-quinazolinones showed significant antitumor activity against various cancer cell lines. Molecular docking studies suggested that these compounds could inhibit key enzymes involved in cancer cell proliferation, such as EGFR-TK and B-RAF kinase, indicating a potential application in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Agents
Another study focused on the synthesis and characterization of new quinazolines as potential antimicrobial agents. The compounds exhibited significant antibacterial and antifungal activities against several pathogens, highlighting their potential use in developing new antimicrobial drugs (N. Desai et al., 2007).
Synthesis of Heterocyclic Systems
Research into the use of bromomethylene derivatives in the synthesis of heterocyclic systems indicated the potential of such compounds to be intermediates in the creation of novel molecules with diverse biological activities. This suggests that the specified compound could be used in the synthesis of heterocyclic systems with potential pharmacological applications (A. A. Bogolyubov et al., 2004).
Dopaminergic Agonist Effects
The dopaminergic agonist properties of certain quinoline derivatives were investigated, demonstrating their potential use in neurological disorders. This suggests that similar compounds could be explored for their effects on dopaminergic systems, which might be relevant for treatments of diseases like Parkinson's or depression (J. Cannon et al., 1986).
Anticancer Agents
A one-pot synthesis approach led to novel α-aminophosphonate derivatives with a 2-oxoquinoline structure showing significant antitumor activities. This highlights the potential for the compound to be part of novel anticancer agents, emphasizing the importance of structural motifs in medicinal chemistry (Yilin Fang et al., 2016).
Propriétés
Numéro CAS |
899915-84-5 |
|---|---|
Formule moléculaire |
C28H34N4O7 |
Poids moléculaire |
538.601 |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]quinazolin-3-yl]propanamide |
InChI |
InChI=1S/C28H34N4O7/c1-37-23-10-9-19(16-24(23)38-2)11-13-29-25(33)12-14-31-27(35)21-7-3-4-8-22(21)32(28(31)36)18-26(34)30-17-20-6-5-15-39-20/h3-4,7-10,16,20H,5-6,11-15,17-18H2,1-2H3,(H,29,33)(H,30,34) |
Clé InChI |
YTTBYIGPMXFNNH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4CCCO4)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,5-dimethoxyphenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2527546.png)

![(E)-4-(Dimethylamino)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]but-2-enamide](/img/structure/B2527549.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2527553.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2527555.png)
![4,5-Dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B2527557.png)


![(Z)-2-(3-methylphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2527565.png)
![N-[2-[4-[(3,4-Difluorophenyl)methylidene]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2527566.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate](/img/structure/B2527567.png)
